4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
Indanone, a similar compound to the one you’re asking about, is an organic compound with the formula C9H8O . It’s a petrochemical, a bicyclic compound .
Synthesis Analysis
Indanones can be synthesized through various methods. For instance, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of indanone consists of a fused cyclopentane and benzene ring . The molecular weight is 132.1592 .Chemical Reactions Analysis
Indanone can undergo various chemical reactions. For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction .Physical And Chemical Properties Analysis
Indanone is a colorless liquid hydrocarbon . Its density is 0.9645 g/cm3 .Scientific Research Applications
Corrosion Inhibition
A study by Bentiss et al. (2009) on corrosion science explored the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, highlighting the potential of methoxy derivatives in protecting metals against corrosion. This research suggests that similar compounds could be explored for their corrosion inhibitory properties, offering insights into the development of new, effective corrosion inhibitors for industrial applications Bentiss et al., 2009.
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally related to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one. This study showcases the compound's molecular structure and suggests potential biological effects based on molecular docking results, indicating the broader applicability of such compounds in understanding biological interactions at the molecular level Viji et al., 2020.
Synthesis and Application in Agrochemicals or Medicinal Compounds
Ghelfi et al. (2003) discussed the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, leading to compounds useful for the preparation of agrochemicals or medicinal compounds. This research underlines the synthetic versatility and potential utility of methoxy and chloro-substituted compounds in creating valuable products for agriculture and medicine Ghelfi et al., 2003.
Photophysical Properties for Device Applications
Research by Correa et al. (2007) on the photophysical properties of poly(2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene) indicates the potential of methoxy derivatives in developing up-conversion fluorescence devices due to their notable multiphoton absorption cross-section spectra. This suggests that similar compounds could be of interest in designing new materials for optical devices Correa et al., 2007.
Nonlinear Optical Materials
Shettigar et al. (2006) synthesized bis-chalcone derivatives and evaluated their second harmonic generation (SHG) conversion efficiencies, highlighting the relevance of methoxy and chloro-substituted compounds in the field of nonlinear optics. These materials show promise for applications in optical limiting and photonics, demonstrating the significant impact of chemical structure on optical properties Shettigar et al., 2006.
Future Directions
properties
IUPAC Name |
4-chloro-5-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDMOLOBKVJEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647280 | |
Record name | 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
944109-65-3 | |
Record name | 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 944109-65-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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